![molecular formula C22H20N6 B2848852 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 896077-68-2](/img/structure/B2848852.png)
7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . These compounds are known for their antitumor activity and have been studied as potential CDK2 inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves a Dimroth rearrangement . This process involves the heterocyclization of a precursor compound with CS2 via a base-catalyzed reaction . The resulting tricyclic framework can then be converted to the desired S-alkylated derivatives through treatment with various alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using 1H and 13C NMR spectroscopy . The number of hydrogens and carbons, as well as their chemical shifts, can be deduced from these spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Dimroth rearrangement . This rearrangement is a key step in the synthesis of these compounds, leading to the formation of the tricyclic framework .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including 1H and 13C NMR .Applications De Recherche Scientifique
- Pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have demonstrated antitumor and antileukemia activity .
- Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been studied as adenosine receptor antagonists .
- Novel CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed .
- Docking experiments with epidermal growth factor receptor (EGFR) suggest binding at the ATP binding site .
Antitumor and Antileukemia Activity
Adenosine Receptor Modulation
CDK2 Inhibition
Biological Evaluation and Docking Studies
Antimicrobial Activity
Functionalization for Multi-Target Ligands
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in cell growth arrest at the G0-G1 stage . The downstream effect of this is the induction of apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Orientations Futures
The future directions for these compounds involve further investigations into their potential as CDK2 inhibitors . This includes further biological and molecular modeling investigations . In addition, the development of new synthetic routes and the exploration of other potential biological activities are areas of ongoing research .
Propriétés
IUPAC Name |
10-(2,4-dimethylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15-8-10-19(16(2)12-15)28-21-18(13-24-28)22-25-20(26-27(22)14-23-21)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIRAUUFRLXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.